2-Cyclopropylcyclohexan-1-one
Description
2-Cyclopropylcyclohexan-1-one is a cyclohexanone derivative featuring a cyclopropyl substituent at the 2-position of the cyclohexane ring. The cyclopropyl group introduces significant ring strain due to its three-membered structure, which may influence reactivity, stability, and intermolecular interactions compared to bulkier substituents like isopropyl or methyl groups .
Properties
IUPAC Name |
2-cyclopropylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-9-4-2-1-3-8(9)7-5-6-7/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWWSVMYVPWUEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24892-74-8 | |
| Record name | 2-cyclopropylcyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylcyclohexan-1-one can be achieved through several methods. One common approach involves the cyclopropanation of cyclohexanone derivatives. For instance, the reaction of cyclohexanone with diazomethane in the presence of a catalyst can yield the desired product. Another method involves the use of cyclopropylmagnesium bromide in a Grignard reaction with cyclohexanone, followed by oxidation to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions. These processes often utilize robust catalytic systems to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Substituted cyclohexanones with different functional groups.
Scientific Research Applications
2-Cyclopropylcyclohexan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropylcyclohexan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The cyclopropyl group can induce strain in the molecular structure, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Structural and Functional Analysis
- This strain may lower thermal stability but enhance electrophilicity at the ketone . Chloro Group: Electron-withdrawing nature increases the electrophilicity of the carbonyl carbon, making 2-chlorocyclohexanone more reactive toward nucleophilic additions than non-halogenated analogs . Aromatic/Amino Groups: Methoxmetamine’s 3-methoxyphenyl and methylamino substituents confer pharmacological activity, likely through receptor binding interactions absent in simpler cyclohexanones .
- Synthetic Challenges: Cyclopropyl-containing compounds often require specialized reagents (e.g., cyclopropanation agents like Simmons-Smith) or protective strategies to avoid ring strain-induced side reactions. In contrast, chlorination (as in 2-chlorocyclohexanone) is a straightforward electrophilic substitution .
Biological Activity
2-Cyclopropylcyclohexan-1-one (C10H16O) is a cyclic ketone characterized by a cyclohexane ring with a cyclopropyl substituent and a carbonyl group at the first position. This compound has garnered interest in organic chemistry due to its unique structural features, which include ring strain from the cyclopropyl group, potentially influencing its reactivity and biological activity.
Potential Biological Interactions
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzyme activities. For instance, cyclohexanone derivatives can act as Michael acceptors, participating in nucleophilic addition reactions that may inhibit certain enzymes.
- Receptor Modulation : The presence of the carbonyl group in cyclic ketones often allows for interactions with biological receptors, potentially leading to modulation of signaling pathways.
- Cytotoxicity and Mutagenicity : Some studies on related compounds indicate potential cytotoxic effects. For example, 2-cyclohexen-1-one has shown slight mutagenic properties in Ames tests . Although direct data on this compound is lacking, similar mechanisms may apply.
Structure-Activity Relationships
The structure of this compound introduces unique steric effects due to the cyclopropyl group, which may influence its biological activity compared to other cyclic ketones. The following table summarizes some related compounds and their unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Cyclohexanone | Six-membered ring with a carbonyl | Common solvent; versatile chemical reactivity |
| 5-Cyclopropylcyclohexane-1,3-dione | Two carbonyl groups | Potential for complex synthesis; studied for medicinal properties |
| 2-Methylcyclohexanone | Methyl substitution on cyclohexane | Higher boiling point; different reactivity patterns |
| 3-Cyclobutylcyclohexanone | Cyclobutyl substitution | Increased strain; different reactivity compared to cyclopropyl |
Cytotoxicity Studies
Research indicates that related compounds can exhibit cytotoxic effects. For example, studies on cyclohexenones have shown that they can induce sister chromatid exchanges (SCEs) in mammalian cells, suggesting potential genotoxicity . While specific data for this compound is not available, it is plausible that similar effects could be observed due to structural similarities.
Metabolic Pathways
Cycloketones are often metabolically converted to their corresponding alcohols or other derivatives through enzymatic reactions. For instance, ketones are typically reduced by aldehyde dehydrogenases in various organisms . This metabolic pathway might provide insights into the potential pharmacokinetics of this compound.
Therapeutic Applications
Given the structural characteristics of this compound, there is potential for its application in medicinal chemistry. Cycloalkane derivatives have been explored for their anti-inflammatory and anticancer properties due to their ability to interact with biological targets. Further research could elucidate the specific therapeutic roles of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
